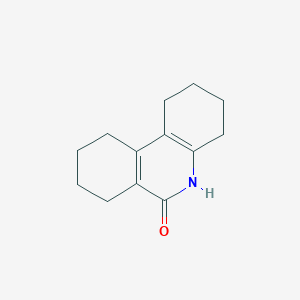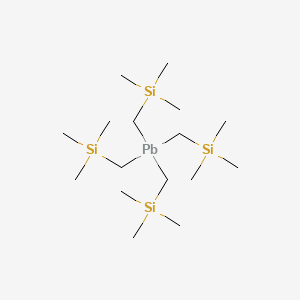
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) is an organosilicon compound with the molecular formula C₁₆H₄₄PbSi₄ and a molecular weight of 556.1 g/mol . This compound is notable for its unique structure, which includes a lead atom bonded to four silicon atoms, each of which is further bonded to three methyl groups.
Preparation Methods
The synthesis of Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) typically involves the reaction of lead(IV) chloride with trimethylsilyl chloride in the presence of a suitable base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s stability and purity.
Chemical Reactions Analysis
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) oxide and silicon dioxide.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride, resulting in the formation of lead(II) compounds and silanes.
Common reagents and conditions used in these reactions include hydrosilanes, halogens, and organometallic catalysts. Major products formed from these reactions include various lead and silicon-containing compounds, depending on the specific reaction conditions.
Scientific Research Applications
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in studies related to bioinorganic chemistry and the interaction of heavy metals with biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent due to its lead content.
Mechanism of Action
The mechanism by which Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) exerts its effects involves the interaction of its lead and silicon atoms with various molecular targets. The lead atom can form strong bonds with sulfur and oxygen-containing ligands, while the silicon atoms can participate in hydrosilylation reactions. These interactions can affect various molecular pathways, including those involved in catalysis and material synthesis .
Comparison with Similar Compounds
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) can be compared with other similar compounds such as:
Tetramethylsilane: This compound has a similar silicon framework but lacks the lead atom, making it less reactive in certain contexts.
Triethylsilane: Another organosilicon compound that is often used as a reducing agent in organic synthesis.
The uniqueness of Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) lies in its combination of lead and silicon atoms, which imparts distinct chemical properties and reactivity compared to other silanes.
Properties
CAS No. |
18547-13-2 |
|---|---|
Molecular Formula |
C16H44PbSi4 |
Molecular Weight |
556 g/mol |
IUPAC Name |
trimethyl-[tris(trimethylsilylmethyl)plumbylmethyl]silane |
InChI |
InChI=1S/4C4H11Si.Pb/c4*1-5(2,3)4;/h4*1H2,2-4H3; |
InChI Key |
ZPJKIBUIPCZBDR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C[Pb](C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


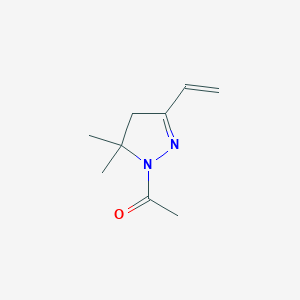
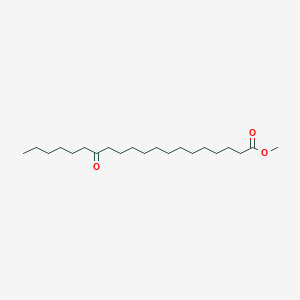
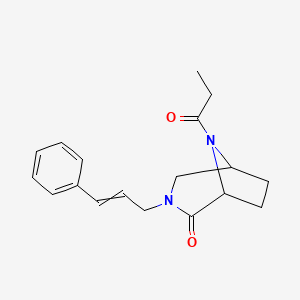
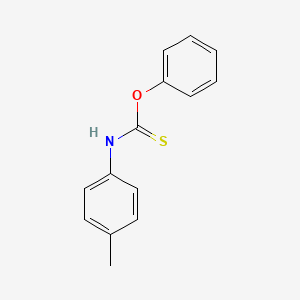
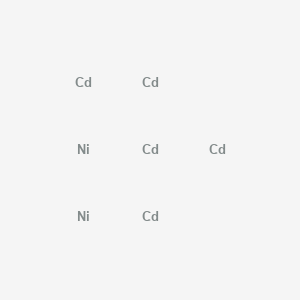
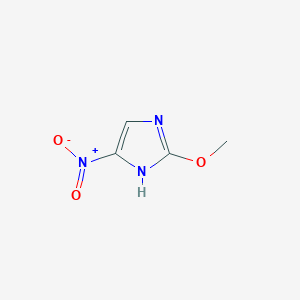
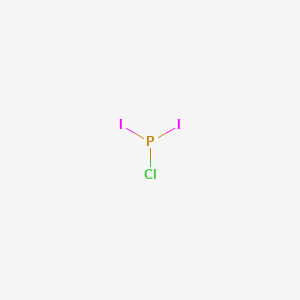
![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
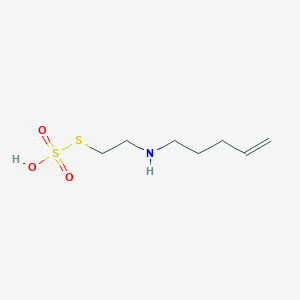
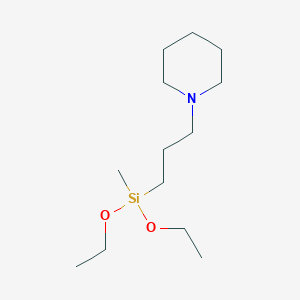
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
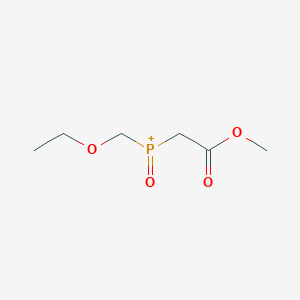
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)
